molecular formula C8H5BrFIO2 B8121998 Methyl 5-bromo-2-fluoro-4-iodobenzoate

Methyl 5-bromo-2-fluoro-4-iodobenzoate

Cat. No.: B8121998
M. Wt: 358.93 g/mol
InChI Key: BQNADONQXRVNKK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of methyl benzoate derivatives. For instance, starting with methyl 2-fluoro-4-iodobenzoate, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-iodobenzoate in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of multiple halogens allows for selective functionalization, which is valuable in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-fluoro-4-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNADONQXRVNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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